molecular formula C15H18N2O4 B6281033 2-(5-{[(tert-butoxy)carbonyl]amino}-1H-indol-1-yl)acetic acid CAS No. 2248356-77-4

2-(5-{[(tert-butoxy)carbonyl]amino}-1H-indol-1-yl)acetic acid

Cat. No.: B6281033
CAS No.: 2248356-77-4
M. Wt: 290.3
InChI Key:
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Description

2-(5-{[(tert-butoxy)carbonyl]amino}-1H-indol-1-yl)acetic acid is an indole derivative with significant implications in scientific research. This compound finds applications in multiple fields due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(5-{[(tert-butoxy)carbonyl]amino}-1H-indol-1-yl)acetic acid typically involves multi-step organic synthesis. Commonly, starting materials like indole derivatives and tert-butyl carbamate are used. The synthesis proceeds via nucleophilic substitution reactions and requires catalysts such as palladium on carbon.

Industrial Production Methods

While the industrial synthesis might follow similar routes, it emphasizes cost-efficiency, yield optimization, and scalability. Reaction conditions are often fine-tuned for bulk production, incorporating robust purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-{[(tert-butoxy)carbonyl]amino}-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Its reactivity primarily stems from the indole ring and the functional groups attached.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : Employing reducing agents such as lithium aluminum hydride.

  • Substitution: : Typically involving halogenation or acylation, using reagents like thionyl chloride.

Major Products Formed

Depending on the reaction type, products can range from oxidized derivatives to reduced amines or substituted indoles, offering a broad spectrum of possible chemical transformations.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-{[(tert-butoxy)carbonyl]amino}-1H-indol-1-yl)acetic acid serves as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.

Biology

The compound plays a role in studying enzyme interactions, due to its ability to inhibit specific enzymatic pathways.

Medicine

In medicine, it’s explored for its potential therapeutic properties, particularly in cancer research where indole derivatives often exhibit anti-tumor activity.

Industry

Industrial applications might include its use as an intermediate in the production of pharmaceuticals or as a specialty chemical in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-(5-{[(tert-butoxy)carbonyl]amino}-1H-indol-1-yl)acetic acid exerts its effects involves interaction with molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound's observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Indole-3-acetic acid

  • Tryptophan derivatives

Uniqueness

Compared to similar indole compounds, 2-(5-{[(tert-butoxy)carbonyl]amino}-1H-indol-1-yl)acetic acid is distinguished by its specific functional groups and their positions on the indole ring, conferring unique reactivity and biological activity.

Conclusion

This compound is a versatile compound with wide-ranging applications in scientific research and industry. Its unique properties and reactions make it a valuable subject of study in various fields.

Properties

CAS No.

2248356-77-4

Molecular Formula

C15H18N2O4

Molecular Weight

290.3

Purity

95

Origin of Product

United States

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